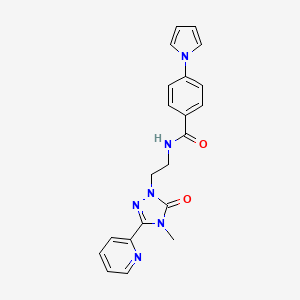
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Synthesis Process and Molecular Structure : The compound N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide, a triazole derivative, has been synthesized through various methodologies. These include the preparation of key starting materials like 4-methyl-2-oxo-2H-chromen-7-yl-oxyacetic acid ethyl ester, further reacted with different agents to obtain final triazole products. The structural confirmation of these compounds is typically done using spectroscopic methods like IR, 1H-NMR, 13C-NMR, and MASS analysis (Mottaghinejad & Alibakhshi, 2018).
Molecular Synthesis and Characterization : Several studies have focused on the synthesis and characterization of compounds structurally similar to N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide. These compounds are characterized by spectral studies including IR, 1H NMR, and 13C NMR spectroscopy, confirming the structural formation of these heterocyclic compounds (Patel & Patel, 2015).
Chemical Reactions and Biological Activity
Chemical Reactions and Antimicrobial Activities : The chemical reactions leading to the formation of 1,2,4-triazole derivatives involve multiple steps, starting from basic materials and proceeding through various stages including esterification, reduction, and Mannich reactions. The antimicrobial activities of the synthesized compounds have been evaluated, and it's noted that certain synthesized compounds show promising activity against microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).
Advanced Synthesis Techniques and Heterocycle Formation : Innovative synthesis techniques have been employed to create novel heterocyclic compounds. For instance, reactions of specific ethan-1-ones with benzaldehydes under certain conditions have led to the formation of new heterocycles characterized by X-ray crystallography, confirming their molecular structures (Kariuki et al., 2022).
Advanced Applications in Chemistry and Microbial Studies
Complex Synthesis and Microbial Analysis : The compound and its similar derivatives have applications in more complex chemical synthesis processes and microbial studies. For instance, they are used in the synthesis of guanidine derivatives and are characterized by various spectroscopic techniques. Additionally, their use in microbial analysis has been noted, indicating a broader application scope in biochemical and medical research (Balewski & Kornicka, 2021).
Photophysical Properties and Stimuli-Responsive Behavior : Certain derivatives show intriguing photophysical properties, like luminescence in both solution and solid state, and form nano-aggregates with enhanced emission. They exhibit multi-stimuli-responsive behavior, including mechanochromism, showcasing their potential in advanced material science and sensor technology (Srivastava et al., 2017).
Propriétés
IUPAC Name |
N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-25-19(18-6-2-3-11-22-18)24-27(21(25)29)15-12-23-20(28)16-7-9-17(10-8-16)26-13-4-5-14-26/h2-11,13-14H,12,15H2,1H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALZBJXULDYGIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


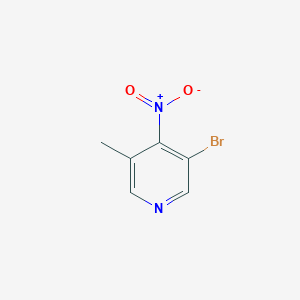
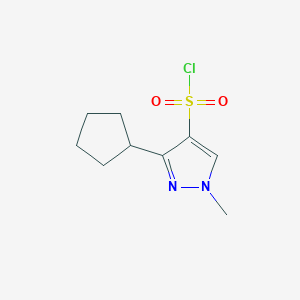
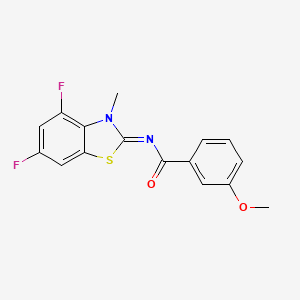
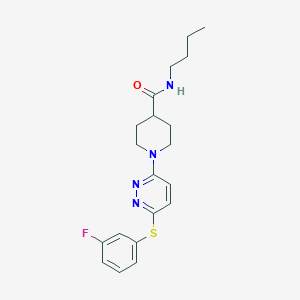
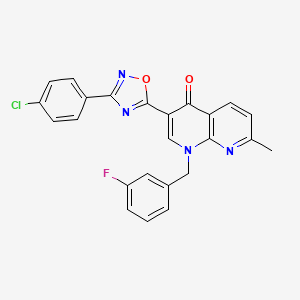
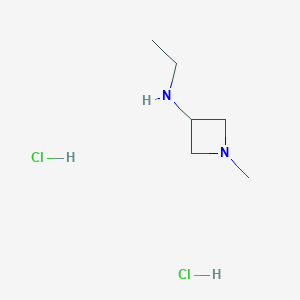

![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
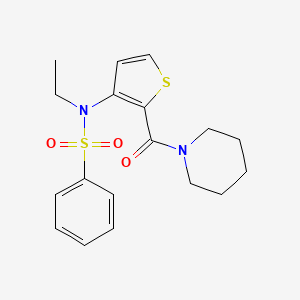
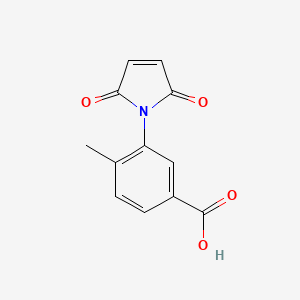
![3-(4-Methylphenyl)-8-{[3-(trifluoromethyl)phenyl]sulfonyl}-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2365986.png)
![1-[(5-Methylthien-2-yl)methyl]piperazine](/img/structure/B2365988.png)